molecular formula C17H12F3NO3S B2639506 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2379993-32-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2639506
CAS No.: 2379993-32-3
M. Wt: 367.34
InChI Key: SSNGZQOYTFPATD-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a trifluoromethoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the desired compound. Key steps may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiophene Ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.

    Coupling of Furan and Thiophene Rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the two heterocycles.

    Introduction of the Trifluoromethoxy Group: This can be done through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Benzamide Moiety: The final step involves the amidation of the coupled intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzamide
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-chlorobenzamide
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-nitrobenzamide

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c18-17(19,20)24-14-3-1-11(2-4-14)16(22)21-8-15-7-13(10-25-15)12-5-6-23-9-12/h1-7,9-10H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNGZQOYTFPATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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